molecular formula C14H26O2 B12663561 1-Vinylhexyl hexanoate CAS No. 94021-39-3

1-Vinylhexyl hexanoate

Cat. No.: B12663561
CAS No.: 94021-39-3
M. Wt: 226.35 g/mol
InChI Key: NZGQZMCGLBFVDE-UHFFFAOYSA-N
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Description

1-Vinylhexyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of hexanoic acid and 1-vinylhexanol. It has a molecular formula of C14H26O2 and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinylhexyl hexanoate is synthesized through the esterification reaction between hexanoic acid and 1-vinylhexanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Hexanoic Acid+1-Vinylhexanol1-Vinylhexyl hexanoate+Water\text{Hexanoic Acid} + \text{1-Vinylhexanol} \rightarrow \text{this compound} + \text{Water} Hexanoic Acid+1-Vinylhexanol→1-Vinylhexyl hexanoate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Vinylhexyl hexanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-vinylhexanol.

    Oxidation: The vinyl group in the compound can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Hexanoic acid and 1-vinylhexanol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

Scientific Research Applications

1-Vinylhexyl hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-vinylhexyl hexanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing hexanoic acid and 1-vinylhexanol. These products can then participate in various metabolic pathways. The vinyl group can also undergo polymerization reactions, making the compound useful in polymer chemistry .

Comparison with Similar Compounds

Similar Compounds

    Ethyl hexanoate: Another ester with a similar structure but with an ethyl group instead of a vinyl group.

    Hexyl hexanoate: Similar ester but with a hexyl group instead of a vinyl group.

    Vinyl acetate: Contains a vinyl group but with an acetate ester linkage.

Uniqueness

1-Vinylhexyl hexanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. The presence of the vinyl group allows for additional reactions, such as polymerization, making it versatile in various applications .

Properties

CAS No.

94021-39-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

oct-1-en-3-yl hexanoate

InChI

InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3

InChI Key

NZGQZMCGLBFVDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)OC(=O)CCCCC

Origin of Product

United States

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